molecular formula C26H32N4O3 B11047814 6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1,6-dihydropyrimidin-4-yl]-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one

Cat. No.: B11047814
M. Wt: 448.6 g/mol
InChI Key: JITXEHWWOPJTFO-UHFFFAOYSA-N
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Description

2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves multiple stepsThe reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-METHYLPIPERIDIN-1-YL)-6-{6,8,8,9-TETRAMETHYL-2-OXO-2H,6H,7H,8H,9H-CHROMENO[7,6-B]PYRIDIN-3-YL}-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its combination of multiple functional groups and its potential for diverse applications in various fields. Its complex structure allows for a wide range of chemical modifications and interactions, making it a valuable compound for research and development .

Properties

Molecular Formula

C26H32N4O3

Molecular Weight

448.6 g/mol

IUPAC Name

6,8,8,9-tetramethyl-3-[2-(4-methylpiperidin-1-yl)-6-oxo-1H-pyrimidin-4-yl]-6,7-dihydropyrano[3,2-g]quinolin-2-one

InChI

InChI=1S/C26H32N4O3/c1-15-6-8-30(9-7-15)25-27-20(12-23(31)28-25)19-11-17-10-18-16(2)14-26(3,4)29(5)21(18)13-22(17)33-24(19)32/h10-13,15-16H,6-9,14H2,1-5H3,(H,27,28,31)

InChI Key

JITXEHWWOPJTFO-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC4=CC5=C(C=C4OC3=O)N(C(CC5C)(C)C)C

Origin of Product

United States

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